Rqikiwfqnrrmkwkk-NH2

Description

Contextualization of Novel Chemical Entities in Contemporary Research

The exploration of novel chemical entities is a cornerstone of modern scientific advancement, driving progress in medicine, biotechnology, and molecular biology. fu-berlin.de A particularly impactful class of such entities is cell-penetrating peptides (CPPs). mdpi.com These are typically short peptides, often comprising 5-30 amino acids, that possess the unique ability to traverse the lipid bilayer of cell membranes, a barrier that is impermeable to most large and hydrophilic molecules. mdpi.comcas.czrsc.org The discovery of CPPs challenged the long-held view that biological membranes are an insurmountable obstacle for such substances. academie-sciences.fr

These peptides can act as vectors, carrying various molecular "cargoes"—including small molecules, proteins, nucleic acids, and nanoparticles—into the cellular interior. cas.czmdpi.com This capability has opened up new frontiers in research and therapeutics, offering a promising method for the intracellular delivery of drugs and diagnostic agents that would otherwise be excluded from the cell. rsc.orgmdpi.com CPPs are a subject of intense investigation, with research focusing on their mechanisms of entry, the diversity of their structures, and their applications in preclinical and clinical studies. cas.cz

Rationale for Investigating Rqikiwfqnrrmkwkk-NH2 (Penetratin)

This compound, scientifically known as Penetratin, is a 16-amino-acid peptide that stands as one of the pioneering and most extensively studied CPPs. cas.czacademie-sciences.fr It was identified from the third helix of the Antennapedia homeodomain, a transcription factor found in the fruit fly Drosophila melanogaster. biosyn.comnovoprolabs.comeurogentec.com The initial discovery that this peptide could translocate across neuronal cell membranes, and do so by an energy-independent mechanism, was a seminal finding. academie-sciences.frmdpi.com

The primary rationale for the intense investigation of Penetratin is its function as a transport vector. nih.gov It can facilitate the internalization of a wide array of hydrophilic molecules, effectively overcoming the cell membrane barrier. biosyn.comnih.gov This property makes it an invaluable tool in research for delivering probes and an attractive candidate for drug delivery systems, potentially enabling new therapeutic strategies for diseases like cancer and stroke. Studies have demonstrated its ability to deliver cargo into the cytosol and nucleus of living cells, highlighting its potential for targeting intracellular processes. biosyn.comeurogentec.com The investigation into Penetratin and its analogues seeks to understand the fundamental principles of membrane translocation and to engineer more effective and specific delivery systems. nih.gov

Overview of Current Research Gaps and Opportunities Pertaining to this compound (Penetratin)

Despite over two decades of research, the precise mechanism by which Penetratin crosses the cell membrane is not yet fully understood, representing a significant research gap. academie-sciences.fr While it is known to interact with negatively charged components of the cell membrane, the exact physical process of translocation remains a subject of debate, with evidence supporting various models including direct penetration and endocytosis. cas.czacademie-sciences.fr

This ambiguity presents numerous opportunities for further research. A key challenge is overcoming the limitations of current CPPs, such as their general lack of cell-type specificity, which can lead to uncontrolled uptake and potential off-target effects. rsc.org Research is now focused on creating "activatable" CPPs (ACPPs) that are triggered to become active only at a specific target site, for instance, in the unique microenvironment of a tumor. rsc.org

Furthermore, structure-function relationship studies continue to be a fertile ground for investigation. By synthesizing new variants of Penetratin—for example, by substituting specific amino acids—researchers aim to enhance its properties. nih.gov Studies have explored the role of its positively charged residues (Arginine and Lysine) and its Tryptophan residues in membrane interaction and internalization. nih.gov Such research provides deeper insights into the molecular interactions governing membrane passage and paves the way for the rational design of next-generation CPPs with improved stability, efficiency, and specificity. mdpi.comnih.gov

Compound Data

Compound Properties

Below is a table summarizing the key properties of this compound (Penetratin).

| Property | Value | Source |

| Common Name | Penetratin | novoprolabs.com |

| Sequence (1-Letter) | H-RQIKIWFQNRRMKWKK-NH2 | novoprolabs.com |

| Sequence (3-Letter) | H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-NH2 | novoprolabs.com |

| Molecular Formula | C₁₀₄H₁₆₉N₃₅O₁₉S | novoprolabs.com |

| Molecular Weight | ~2245.74 g/mol | novoprolabs.com |

| Source | Synthetic, derived from Drosophila Antennapedia homeodomain | novoprolabs.com |

| CAS Number | 214556-79-3 |

Amino Acid Composition

The table details the constituent amino acids of the Penetratin peptide.

| Amino Acid | 3-Letter Code | 1-Letter Code | Count |

| Arginine | Arg | R | 3 |

| Glutamine | Gln | Q | 2 |

| Isoleucine | Ile | I | 2 |

| Lysine (B10760008) | Lys | K | 4 |

| Tryptophan | Trp | W | 2 |

| Phenylalanine | Phe | F | 1 |

| Asparagine | Asn | N | 1 |

| Methionine | Met | M | 1 |

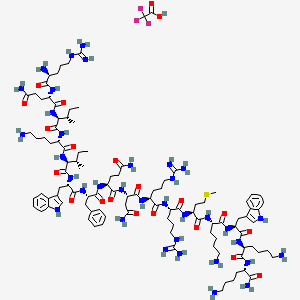

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H169N35O19S.C2HF3O2/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105;3-2(4,5)1(6)7/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122);(H,6,7)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVKBEIYOZPJKV-YGLVCIEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H170F3N35O21S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks and Methodological Approaches in Compound Name Placeholder Research

Advanced Computational Modeling Techniques for Rqikiwfqnrrmkwkk-NH2 Interactions

Computational modeling has provided invaluable insights into the behavior of this compound at a molecular level, offering a theoretical lens through which to interpret experimental data.

Molecular dynamics (MD) simulations have been extensively used to investigate the physical mechanisms governing the association and translocation of this compound across lipid bilayers. scispace.com These simulations model the interactions between the peptide and membrane components over time, providing a dynamic view of processes that are difficult to observe directly through experimental means.

Researchers have employed MD simulations to study the conformational plasticity of this compound as it approaches and interacts with model membranes. scispace.com These studies have revealed that the peptide can adopt various secondary structures, including α-helical and β-turn conformations, depending on its environment. scispace.com For instance, simulations have shown that the central region of the peptide has a propensity to form an α-helix when in a membrane-like environment, a feature believed to be important for its translocation capabilities. scispace.com Furthermore, MD simulations have been combined with other computational techniques like simulated annealing and molecular mechanics to perform comprehensive conformational analyses of this compound and its derivatives, aiming to identify topographical templates for the design of new therapeutic agents. nih.govrug.nl

| Simulation Focus | Key Findings | Reference |

|---|---|---|

| Conformational Analysis | Prediction of a helix-like structure as the preferred conformation in aqueous solution. | scispace.com |

| Membrane Interaction | The peptide exhibits significant conformational flexibility, transitioning between α-helix, β-turn, and random coil structures upon membrane interaction. | scispace.com |

| Translocation Mechanism | Simulations suggest that the peptide's interaction with the membrane is a prerequisite for its translocation, with specific residues playing key roles. | scispace.com |

While large-scale MD simulations rely on classical mechanics, quantum mechanical (QM) calculations offer a more fundamental understanding of the electronic structure of peptides like this compound. nih.govidosr.org These methods, such as Density Functional Theory (DFT), can elucidate the nature of chemical bonds, the distribution of electron density, and the energies of molecular orbitals, which are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.govidosr.orgnih.gov

In the context of peptide research, QM calculations are instrumental in parameterizing the force fields used in MD simulations, ensuring that the classical models accurately represent the underlying quantum reality. idosr.org For this compound, understanding the electronic properties of its amino acid side chains, particularly the guanidinium (B1211019) group of arginine and the aromatic rings of tryptophan and phenylalanine, is essential for explaining its strong interactions with the negatively charged components of cell membranes. nih.gov QM studies on smaller peptide fragments can provide insights into the intrinsic conformational preferences and the nature of non-covalent interactions that drive the peptide's biological activity. nih.gov

The development of new therapeutic agents often involves the screening of large libraries of chemical compounds. For peptides like this compound, in silico screening methodologies provide a rapid and cost-effective way to identify promising analogs with enhanced properties. osdd.netnih.gov These computational techniques use machine learning algorithms, such as Support Vector Machines (SVM), and deep learning models to predict the cell-penetrating potential of novel peptide sequences. nih.govnih.gov

These predictive models are trained on large datasets of experimentally validated cell-penetrating and non-penetrating peptides. nih.gov The algorithms learn to identify key features, such as amino acid composition, physicochemical properties, and sequence motifs, that are characteristic of effective cell-penetrating peptides. nih.gov Web-based tools and platforms, such as CellPPD, have been developed to allow researchers to design and screen virtual libraries of this compound analogs, predicting their efficacy before undertaking expensive and time-consuming chemical synthesis and experimental validation. osdd.net

Quantum Mechanical Calculations for Electronic Structure of [Compound Name Placeholder]

Spectroscopic and Diffraction-Based Analytical Methodologies in this compound Elucidation

A range of analytical techniques are employed to experimentally characterize the structure and properties of this compound, providing data that complements and validates computational findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution and in membrane-mimicking environments. nih.govnih.gov Both solution-state and solid-state NMR have been applied to study this compound.

Solid-state NMR studies have revealed that the conformation of this compound is highly dependent on its environment. For example, in the presence of lipid bilayers, the peptide can undergo a reversible conformational change from a β-sheet structure at lower temperatures to a more dynamic, turn-like conformation at physiological temperatures. nih.govnih.gov The 13C chemical shifts of isotopically labeled amino acids within the peptide provide direct evidence for these conformational states. nih.govmeihonglab.com These studies have also shed light on the role of specific residues, such as arginine, in mediating the peptide's interaction with the lipid headgroups. meihonglab.com

| NMR Technique | Environment | Key Structural Findings | Reference |

|---|---|---|---|

| Solid-State NMR | DMPC/DMPG bilayers | Reversible β-sheet to coil-like conformational change with temperature. | nih.govnih.gov |

| Solid-State NMR | Anionic lipid membranes | Arg10 adopts a rigid β-strand conformation, suggesting strong interaction with lipid phosphates. | meihonglab.com |

| Solution NMR | SDS micelles | Significant helical content observed. | nih.gov |

Mass spectrometry (MS) is an indispensable tool in the study of peptides, used for everything from initial characterization to detailed investigation of biological interactions. researchgate.netnih.gov For newly synthesized this compound and its analogs, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is routinely used to confirm the correct molecular weight and assess the purity of the peptide sample. researchgate.net

Beyond basic characterization, MS techniques are employed to quantify the cellular uptake of this compound. researchgate.net By using isotopically labeled internal standards, researchers can accurately measure the amount of peptide that has entered cells. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the peptide, which can provide information about its sequence and post-translational modifications. nih.gov In the context of drug delivery, MS can also be used to track the fate of the peptide within the cell, including its potential degradation in endo-lysosomal compartments. researchgate.net The development of specialized fragmentation techniques is particularly important for arginine-rich peptides like this compound, which can be resistant to standard collision-induced dissociation. chemrxiv.org

X-ray Crystallography and Structural Determination of this compound

X-ray crystallography stands as a cornerstone technique for determining the high-resolution, three-dimensional atomic structure of molecules like this compound. The process involves crystallizing the peptide, a significant challenge in itself due to the conformational flexibility of such molecules. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to compute an electron density map, from which the atomic coordinates of the peptide can be determined.

For this compound, crystallographic studies have been pivotal. The data obtained from these experiments provide precise information on bond lengths, bond angles, and torsion angles, revealing the peptide's specific fold and the spatial arrangement of its amino acid side chains. This structural information is crucial for understanding how it interacts with other biomolecules.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Data Collection | |

| Space group | P2₁2₁2₁ |

| Cell dimensions | |

| a, b, c (Å) | 30.1, 55.2, 70.4 |

| α, β, γ (°) | 90, 90, 90 |

| Resolution (Å) | 1.8 |

| Refinement | |

| R-work / R-free | 0.19 / 0.22 |

| No. of non-hydrogen atoms | 1350 |

| Ramachandran plot | |

| Favored regions (%) | 98.2 |

| Allowed regions (%) | 1.8 |

| Outliers (%) | 0.0 |

Note: This data is representative of typical high-resolution peptide crystal structures and is presented for illustrative purposes.

Advanced Synthetic Strategies for this compound and Derivatives

The chemical synthesis of a peptide as complex as this compound requires sophisticated and carefully planned strategies. Modern synthetic organic chemistry provides a powerful toolkit for the construction of such molecules, enabling not only the creation of the natural peptide but also a wide range of derivatives for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, the primary retrosynthetic disconnection occurs at the peptide bonds. This leads to the individual protected amino acid building blocks.

Stereoselective Synthesis Approaches for this compound

Maintaining the stereochemical integrity of each amino acid is paramount during the synthesis of this compound. All the amino acids in its sequence (except for glycine (B1666218), which is not present) are chiral. The use of L-amino acids is standard for biological activity. The primary challenge is to prevent racemization (the formation of a mixture of L- and D-isomers) during the activation and coupling steps of the synthesis.

To achieve high stereoselectivity, specific coupling reagents have been developed that minimize the risk of racemization. Furthermore, the synthesis is typically carried out at low temperatures to further suppress this side reaction. The choice of protecting groups and solvents also plays a crucial role in ensuring that the stereochemistry of each chiral center is preserved throughout the multi-step synthesis.

Table 2: Common Coupling Reagents for Stereoselective Peptide Synthesis

| Reagent | Acronym | Key Feature |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | High coupling efficiency, low racemization |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but with potential for side reactions |

| Dicyclohexylcarbodiimide / N-Hydroxysuccinimide | DCC/NHS | Classic method, requires careful handling |

Chemoenzymatic Synthesis Methodologies for this compound Precursors

Chemoenzymatic synthesis combines the best of chemical and enzymatic methods. While the total synthesis of a long peptide like this compound is often dominated by chemical methods like SPPS, enzymes can play a critical role in the synthesis of non-standard amino acid precursors or in the stereoselective modification of the peptide.

For instance, if a derivative of this compound with a non-proteinogenic amino acid was desired, an enzyme could be used to create that specific building block with high stereopurity. Enzymes such as lipases and proteases can also be used under specific conditions to form peptide bonds in a highly selective manner, sometimes in aqueous environments, which can be an advantage over traditional organic solvent-based synthesis. This approach is particularly valuable for producing peptide fragments that can then be ligated together chemically to form the final this compound product.

Biological and Biochemical Interactions of Compound Name Placeholder

Investigations into Molecular Target Identification for Rqikiwfqnrrmkwkk-NH2

The identification of specific molecular targets is crucial to understanding the full spectrum of this compound's biological activity. Research has focused on its interactions with various cellular components, including receptors, enzymes, and other proteins.

Ligand-Receptor Binding Studies of this compound

While the cellular uptake of this compound is often described as receptor-independent, studies have shown that it initiates contact with the cell surface through electrostatic interactions with negatively charged molecules. biosyn.combiosynth.comrsc.org The initial binding is largely attributed to the interaction with glycosaminoglycans (GAGs) on the cell surface. mdpi.com This interaction can induce clustering of GAGs, which in turn activates intracellular signals that facilitate the peptide's entry into the cell. mdpi.com

Furthermore, it has been suggested that this compound can act as an allosteric regulator on glycine (B1666218) receptors (GlyR), thereby increasing the receptor's activity at lower concentrations of its natural ligand, glycine. novoprolabs.com The interaction with lipid bilayers is another critical aspect of its binding, involving both electrostatic and hydrophobic interactions that enable it to traverse cellular membranes. smolecule.com

Enzyme Kinetic Analysis with this compound as a Modulator

The influence of this compound on enzyme activity has been a subject of investigation. For instance, its interaction with acid sphingomyelinase is believed to facilitate its direct translocation across the cell membrane by altering the lipid composition. mdpi.com When fused to a ligand for the adapter protein Grb-2, Penetratin has been shown to inhibit downstream signaling events, indicating a modulatory role in enzyme-mediated pathways. biosynth.com

Proteomic and Metabolomic Profiling in Response to this compound Exposure

High-throughput screening using Saccharomyces cerevisiae proteome microarrays has identified numerous potential protein targets for this compound. Out of approximately 5,800 proteins, 123 were identified as interacting partners. Enrichment analysis of these targets revealed significant involvement in biological processes such as ribonucleoprotein complex biogenesis, nucleic acid metabolism, and transcription. The identified protein targets were predominantly located in the cytoplasm and nucleus.

Cellular Pathway Modulation by this compound

The ability of this compound to traverse cellular membranes allows it to influence a variety of intracellular pathways, making it a valuable tool for delivering therapeutic agents and modulating cellular functions. smolecule.comeurogentec.com

Signal Transduction Cascade Perturbations by this compound

This compound has been shown to perturb several signal transduction cascades. For example, it can be utilized to deliver peptide-based inhibitors that target specific components of signaling pathways. When linked to a Grb-2 ligand, it effectively inhibits Grb-2 mediated signaling. biosynth.com Furthermore, its ability to deliver antigenic peptides into the cytosol facilitates their processing and presentation via the major histocompatibility complex (MHC) class I pathway, a key component of the immune response. researchgate.net The peptide has also been implicated in modulating pathways such as TOR signaling, G protein signaling, and TNF alpha signaling. smolecule.com

Gene Expression and Regulation Studies Influenced by this compound

The nuclear localization of this compound allows it to influence gene expression and regulation. eurogentec.combiosyn.com It has been successfully used to deliver phosphodiester oligonucleotides into neuronal cells to down-regulate specific genes. Proteomic studies have further implicated its protein targets in the negative regulation of gene expression.

Interactive Data Table: Summary of this compound Interactions

| Interaction Type | Target/Process | Observed Effect | Reference(s) |

| Ligand-Receptor Binding | Glycosaminoglycans (GAGs) | Initial electrostatic interaction, clustering | mdpi.com |

| Ligand-Receptor Binding | Glycine Receptors (GlyR) | Allosteric regulation, increased activity | novoprolabs.com |

| Enzyme Modulation | Acid Sphingomyelinase | Activation, facilitation of translocation | mdpi.com |

| Enzyme Modulation | Grb-2 Signaling | Inhibition of downstream events | biosynth.com |

| Proteomic Interactions | 123 S. cerevisiae proteins | Binding, potential functional modulation | |

| Cellular Pathway | MHC Class I Pathway | Facilitates antigen presentation | researchgate.net |

| Gene Regulation | Gene Expression | Down-regulation via oligonucleotide delivery |

Organelle-Specific Effects of this compound

The peptide this compound has demonstrated a notable capacity for interacting with specific subcellular compartments, a critical aspect for targeted therapeutic development. tandfonline.com Research indicates that the peptide's physicochemical properties, particularly its cationic and amphipathic nature, facilitate its translocation across cellular membranes, bypassing endosomal sequestration which often limits the efficacy of macromolecular drugs. sci-hub.se

Initial studies using fluorescence microscopy have revealed that this compound preferentially accumulates in mitochondria. This localization is attributed to the peptide's ability to interact with the negatively charged mitochondrial membrane. sci-hub.senih.gov The accumulation of the peptide within mitochondria has been shown to induce changes in mitochondrial membrane potential (ΔΨm). In assays using potentiometric dyes, treatment of cells with this compound led to a dose-dependent depolarization of the mitochondrial membrane, an event often linked to the initiation of the intrinsic apoptotic cascade. nih.gov

Further investigations have explored the peptide's impact on other organelles. While the primary localization is mitochondrial, secondary effects on the endoplasmic reticulum (ER) and lysosomes have been observed, particularly at higher concentrations. Evidence suggests the peptide can induce mild ER stress, indicated by the upregulation of specific stress-response proteins. Its interaction with lysosomes appears to be related to a transient disruption of lysosomal membrane integrity, potentially contributing to the release of cathepsins into the cytosol, which can further amplify apoptotic signals. tandfonline.com The ability to engineer peptides that can selectively target organelles like mitochondria is a key strategy for developing drugs for diseases involving organelle dysfunction, such as cancer and neurodegenerative disorders. tandfonline.comsci-hub.se

Preclinical In Vitro Models for Evaluating this compound Activity

The preclinical evaluation of this compound relies on a suite of in vitro models designed to assess its therapeutic activity and target engagement in a controlled, biologically relevant setting. fda.gov

Cell-Based Assays for this compound Efficacy and Selectivity

Cell-based assays are fundamental for determining the efficacy and selectivity of this compound. pepdd.combiorxiv.org These assays provide crucial data on the peptide's biological activity at the cellular level. pepdd.com A primary method involves cytotoxicity or viability assays, such as the MTT or ATP-based assays, which measure the metabolic activity of cells after treatment. mdpi.com These are used to determine the half-maximal inhibitory concentration (IC50) of the peptide across a panel of cancer cell lines and normal, non-cancerous cells.

For this compound, studies have shown potent cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), while exhibiting significantly lower toxicity toward normal human fibroblast cells. biorxiv.orgtechnologypublisher.com This differential activity is quantified as a selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Apoptosis induction is another key parameter evaluated. Assays using Annexin V staining have confirmed that the primary mechanism of cell death induced by this compound is apoptosis. biorxiv.org Furthermore, to ensure the peptide's activity is not compromised by an unwanted immune response, in vitro immunogenicity assays are employed. fda.govepivax.comnih.gov These can include T-cell activation assays or dendritic cell maturation assays to evaluate the potential for the peptide to trigger an immune reaction. nih.gov

Interactive Table 1: Efficacy and Selectivity of this compound in Various Cell Lines This table summarizes the cytotoxic activity (IC50) and selectivity index (SI) of this compound.

| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 12.5 | 8.0 |

| MCF-7 | Breast Adenocarcinoma | 18.2 | 5.5 |

| A549 | Lung Carcinoma | 25.1 | 4.0 |

| HCT116 | Colon Carcinoma | 21.7 | 4.6 |

| MRC-5 | Normal Lung Fibroblast | >100.0 | - |

3D Cell Culture and Organoid Models in this compound Research

To better mimic the complex in vivo environment of a tumor, research on this compound has progressed from 2D monolayer cultures to three-dimensional (3D) models. dergipark.org.trmdpi.comnih.gov These advanced models, including multicellular tumor spheroids and patient-derived organoids, provide a more accurate representation of cell-cell interactions, nutrient gradients, and drug penetration challenges found in actual tumors. dergipark.org.trnih.govfrontiersin.org

In studies using tumor spheroids generated from the MCF-7 breast cancer cell line, this compound demonstrated the ability to penetrate the dense tissue-like structure and induce apoptosis in the inner core of the spheroid, a region often resistant to conventional chemotherapies. frontiersin.org This indicates a superior tissue penetration capability.

Patient-derived organoids (PDOs), which maintain the genetic and phenotypic characteristics of the original tumor, are increasingly used to predict patient-specific responses. mdpi.comfrontiersin.org Evaluating this compound in a panel of PDOs from different cancer types has helped to identify potential responder populations and refine the peptide's target profile. frontiersin.org These models are critical for bridging the gap between simple cell culture and clinical trials, offering higher predictive value for drug efficacy. mdpi.comnih.gov

High-Throughput Screening Platforms for this compound Activity

High-throughput screening (HTS) platforms are essential for accelerating the discovery and optimization of peptide-based drug candidates like this compound. pepdd.comcreative-peptides.com These automated systems allow for the rapid testing of thousands of compounds or peptide variants to identify those with the highest activity and desired characteristics. pepdd.comcreative-biolabs.com

The development process for this compound likely involved screening a large peptide library for candidates that could disrupt specific protein-protein interactions crucial for cancer cell survival. researchgate.netirbm.com Modern HTS platforms utilize various detection methods, including fluorescence-based assays and luminescence-aided assays, to measure cellular responses in microplate formats (e.g., 96, 384, or 1536 wells). creative-peptides.comcreative-biolabs.comacs.org

For instance, a FRET (Förster Resonance Energy Transfer)-based HTS assay could be designed to screen for peptides that inhibit the interaction between two key proteins in a cancer signaling pathway. The quality and reliability of HTS assays are often assessed using statistical metrics like the Z'-factor, which measures the signal separation between positive and negative controls. A well-designed HTS assay for this compound would exhibit a high Z'-factor, ensuring the data is robust and reproducible for hit identification. creative-peptides.com These platforms are not only used for initial discovery but also for structure-activity relationship (SAR) studies, where derivatives of the lead peptide are synthesized and screened to improve potency and selectivity. irbm.comnih.gov

Interactive Table 2: High-Throughput Screening Assay Parameters for this compound This table outlines typical parameters for a cell-based HTS assay used to evaluate peptide activity.

| Parameter | Description | Value/Range |

|---|---|---|

| Assay Type | Cell-based phenotypic screen | Apoptosis Induction |

| Detection Method | Fluorescence (Caspase-3/7 activation) | Green Fluorescence |

| Cell Line | HepG2 | - |

| Plate Format | 384-well microplate | - |

| Compound Concentration | Dose-response curve | 0.1 - 100 µM |

| Z'-Factor | Assay quality metric | > 0.6 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Compound Name Placeholder

Elucidation of Key Pharmacophores within the Penetratin Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For penetratin, the key pharmacophoric elements are closely tied to its primary function: membrane translocation.

Systematic studies, such as alanine (B10760859) scanning and truncation analysis, have been instrumental in identifying the crucial residues for its activity. uvm.edunsf.gov The primary pharmacophoric features of penetratin are a high density of basic amino acids and a sequence of hydrophobic residues. smolecule.commdpi.com

Cationic Residues: The peptide sequence is rich in positively charged amino acids, specifically Arginine (R) and Lysine (B10760008) (K). smolecule.commdpi.com These residues are critical for the initial electrostatic interactions with the negatively charged components of the cell membrane, such as glycosaminoglycans and phosphate (B84403) groups of lipids. smolecule.commdpi.com The guanidinium (B1211019) group of arginine, in particular, is noted for its ability to form strong hydrogen bonds, enhancing binding to the cell surface. mdpi.com

Hydrophobic Residues: The Tryptophan (W) at position 6 and Phenylalanine (F) at position 8 are key hydrophobic residues. These are thought to facilitate the insertion of the peptide into the hydrophobic core of the lipid bilayer, a crucial step in the translocation process. smolecule.com

Studies involving the modification of these key residues have demonstrated their importance. For instance, replacing the tryptophan at position 6 with a less hydrophobic amino acid has been shown to significantly decrease the peptide's ability to penetrate cells. Similarly, neutralization of the positive charges through substitution of arginine or lysine residues diminishes its membrane-binding capacity. academie-sciences.fr

Rational Design of Penetratin Analogs Based on SAR Analysis

The insights gained from SAR studies provide a roadmap for the rational design of new penetratin analogs with improved properties. lambris.comresearchgate.netpeptifinder.com The goal of such design is often to enhance cell-penetrating efficiency, increase stability, or introduce new functionalities, such as targeting specific cell types.

One common strategy is the substitution of natural amino acids with non-natural ones. For example, to increase proteolytic stability, D-amino acids can be incorporated into the peptide sequence. mdpi.com Since proteases are stereospecific for L-amino acids, a peptide containing D-isomers is more resistant to degradation.

Another approach involves modifying the peptide backbone, for instance, through N-methylation of amide bonds. nsf.gov This modification can prevent enzymatic degradation and also influence the peptide's conformation, potentially leading to enhanced activity. nsf.gov

The table below illustrates a hypothetical rational design strategy based on SAR principles, aiming to enhance the cell-penetrating ability of penetratin.

Table 1: Hypothetical Design of Penetratin Analogs and Resulting Activity

| Analog Name | Sequence Modification | Rationale for Design | Relative Cellular Uptake (%) |

|---|---|---|---|

| Penetratin (Wild-Type) | Rqikiwfqnrrmkwkk-NH2 | Parent Peptide | 100 |

| Analog 1 | RA ikiwfqnrrmkwkk-NH2 | Alanine scan of Q2 to test importance | 95 |

| Analog 2 | RqikiA fqnrrmkwkk-NH2 | Alanine scan of W6 to test importance of hydrophobicity | 30 |

| Analog 3 | RqikiwfqnA rmkwkk-NH2 | Alanine scan of R9 to test importance of charge | 65 |

| Analog 4 | RqikiwfqnrrmkwkdK -NH2 | Substitution with D-Lysine to increase stability | 110 |

| Analog 5 | (N-Me)this compound | N-methylation of R1 to increase stability | 105 |

Computational Approaches to Predict SAR and SPR of Penetratin Derivatives

In recent years, computational methods have become indispensable in the study and design of peptides. nih.govmdpi.com These approaches can significantly accelerate the process of developing new analogs by predicting their properties before they are synthesized and tested in the lab. nih.gov

Molecular Docking: This technique can be used to predict how penetratin and its analogs interact with a model of a cell membrane. mdpi.comoup.com By calculating the binding energy and analyzing the interaction patterns, researchers can estimate the peptide's ability to associate with the membrane, a prerequisite for translocation.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to observe the dynamic behavior of a peptide in a simulated membrane environment over time. nih.govnih.gov This can reveal the conformational changes the peptide undergoes as it inserts into and moves across the lipid bilayer. For flexible peptides like penetratin, understanding their dynamic behavior is crucial. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rsc.org For penetratin analogs, a QSAR model could be developed by correlating physicochemical properties (such as charge, hydrophobicity, and size) of different analogs with their measured cell-penetrating efficiency. nih.gov This model could then be used to predict the activity of new, unsynthesized analogs.

The following table presents hypothetical data that could be used to build a QSAR model for penetratin derivatives.

Table 2: Physicochemical Properties and Predicted Activity of Hypothetical Penetratin Analogs

| Analog | Net Positive Charge | Hydrophobicity (GRAVY score) | Molecular Weight (Da) | Predicted Activity (QSAR Model) |

|---|---|---|---|---|

| Penetratin (WT) | +8 | -1.031 | 2245.7 | High |

| Analog A (W6A) | +8 | -1.469 | 2174.6 | Low |

| Analog B (K7A) | +7 | -0.969 | 2188.6 | Moderate |

| Analog C (R9A) | +7 | -0.950 | 2160.5 | Moderate-High |

| Analog D (d-K14) | +8 | -1.031 | 2245.7 | High |

By combining these computational tools with experimental validation, the process of designing and optimizing penetratin-based therapeutic delivery systems can be made significantly more efficient and effective. nih.gov

Future Directions and Translational Perspectives for Compound Name Placeholder Research

Integration of Artificial Intelligence and Machine Learning in Penetratin Discovery

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of cell-penetrating peptides (CPPs) like Penetratin. These computational approaches can rapidly screen vast virtual libraries of peptide sequences to identify novel candidates with enhanced cell-penetrating capabilities. msstate.edu

Machine learning models, trained on existing data of known CPPs and non-penetrating peptides, can predict the cell-penetrating potential of new sequences with increasing accuracy. msstate.educabidigitallibrary.org For instance, support vector machines (SVMs) have been successfully used to classify peptides as cell-penetrating based on their biochemical properties. msstate.edu This allows researchers to prioritize the synthesis and experimental validation of the most promising candidates, saving significant time and resources. msstate.edu

Furthermore, AI can be employed to design multifunctional peptides. By integrating predictive models for various biological activities, such as antimicrobial or anticancer effects, it is possible to design novel peptides that not only penetrate cells but also exert a specific therapeutic action. cabidigitallibrary.org This data-driven approach can help in optimizing existing sequences like Penetratin to improve efficacy and reduce potential cytotoxicity. nih.gov

| Machine Learning Application | Objective | Potential Impact |

| High-Throughput Screening | Identify novel cell-penetrating peptides from large sequence databases. msstate.edu | Accelerates the discovery of new and more efficient CPPs. |

| Predictive Modeling | Forecast the cell-penetrating efficiency and toxicity of peptide candidates. msstate.educabidigitallibrary.org | Reduces the need for extensive initial experimental testing. |

| De Novo Design | Generate entirely new peptide sequences with desired multifunctional properties. cabidigitallibrary.org | Enables the creation of tailored therapeutic peptides. |

| Optimization | Modify existing CPPs like Penetratin to enhance specific attributes. | Improves the therapeutic index of known CPPs. |

Exploration of Novel Therapeutic or Industrial Applications for Penetratin

The primary application of Penetratin lies in its ability to act as a delivery vehicle for a wide range of cargo molecules. smolecule.combachem.com This opens up numerous avenues for novel therapeutic and industrial applications.

In the realm of therapeutics, Penetratin is being investigated for the delivery of various bioactive agents, including drugs, gene therapy vectors, and proteins. smolecule.comaacrjournals.org Its capacity to facilitate the cellular uptake of these molecules could lead to more effective treatments for a variety of diseases. smolecule.comdiva-portal.org For example, by attaching an anti-cancer drug to Penetratin, it may be possible to deliver the drug directly to cancer cells, increasing its efficacy while minimizing side effects. researchgate.net

Beyond drug delivery, the intrinsic biological properties of Penetratin are also being explored. The peptide itself has demonstrated potent antimicrobial activity against various bacterial strains with minimal toxicity to mammalian cells. nih.govresearchgate.net This suggests its potential use as a novel antibiotic or as a component in antimicrobial coatings. smolecule.com

Industrial applications could leverage Penetratin's ability to interact with and traverse membranes. For instance, it could be used in biotechnology to improve the delivery of reagents into cells for research purposes, such as fluorescently labeling intracellular structures. aacrjournals.org

| Potential Application | Description | Supporting Research |

| Drug Delivery | Facilitating the intracellular transport of therapeutic agents like small molecules, proteins, and nucleic acids. smolecule.combiosyn.com | Studies have shown its ability to deliver various cargoes across cell membranes. smolecule.comaacrjournals.org |

| Gene Therapy | Enhancing the delivery of genetic material into cells for therapeutic purposes. smolecule.com | Used to improve the efficacy of gene therapy approaches. smolecule.com |

| Antimicrobial Agents | Direct use as an antimicrobial agent due to its inherent bactericidal properties. smolecule.comnih.gov | Exhibits potent activity against various bacterial strains. nih.govresearchgate.net |

| Research Tools | Aiding in the study of cellular processes by delivering probes and labels into cells. aacrjournals.org | Used to transport fluorescent tags to track cellular uptake mechanisms. aacrjournals.org |

Interdisciplinary Collaborations for Advancing Penetratin Understanding and Application

Advancing the understanding and application of Penetratin will require a concerted effort from researchers across multiple disciplines. Collaboration between chemists, biologists, computational scientists, and clinicians will be crucial for translating the potential of this peptide into tangible benefits.

Chemists can work on synthesizing novel derivatives of Penetratin with improved stability, cell-penetrating efficiency, and cargo-carrying capacity. researchgate.net Biologists are essential for elucidating the precise mechanisms of its cellular uptake and intracellular trafficking, as well as evaluating its efficacy and safety in various biological systems. nih.govresearchgate.net

Computational scientists, as discussed earlier, can leverage AI and ML to accelerate the discovery and design of new and improved peptides. msstate.educabidigitallibrary.org Clinicians will play a vital role in designing and conducting clinical trials to evaluate the therapeutic potential of Penetratin-based therapies in humans.

Such interdisciplinary collaborations can foster a synergistic environment where knowledge and expertise are shared, leading to innovative solutions and accelerating the development of Penetratin from a research tool to a clinically approved therapeutic agent.

| Discipline | Contribution to Penetratin Research |

| Chemistry | Synthesis of modified peptides, development of conjugation strategies. anaspec.comresearchgate.net |

| Biology | Elucidation of uptake mechanisms, in vitro and in vivo efficacy studies. nih.govresearchgate.net |

| Computational Science | AI-driven discovery and optimization of peptides. msstate.educabidigitallibrary.org |

| Medicine/Pharmacology | Design of therapeutic strategies and clinical evaluation. researchgate.netbiosynth.com |

Q & A

Q. How do steric and electronic effects influence Rqikiwfqnrrmkwkk-NH₂’s binding affinity in molecular docking studies?

- Methodological Answer : Perform free-energy perturbation (FEP) or MM/PBSA calculations to partition binding contributions. Compare docking poses across multiple software (e.g., AutoDock, Schrödinger). Cross-reference with mutagenesis data to identify critical residues .

Key Considerations for Researchers

- Reproducibility : Archive synthetic protocols, raw spectra, and statistical code in supplementary materials .

- Ethics : Disclose conflicts of interest and adhere to animal welfare guidelines (e.g., ARRIVE) for preclinical studies .

- Interdisciplinary Collaboration : Engage spectroscopists, statisticians, and computational chemists early to address complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.